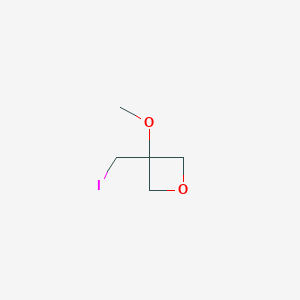

3-(Iodomethyl)-3-methoxy-oxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

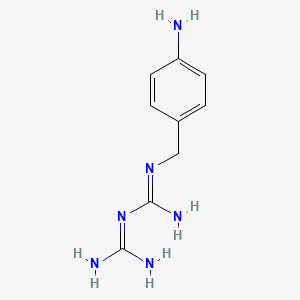

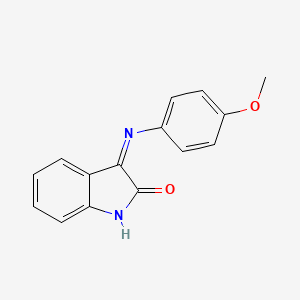

3-(Iodomethyl)-3-methoxy-oxetane, also known as IMMO, is an organic compound that belongs to the class of oxetanes. It is an alkylating agent that has been widely used in organic synthesis and medicinal chemistry. It has been used in the synthesis of various molecules, such as pharmaceuticals, agrochemicals, and polymers. In addition, IMMO has been used as a reagent in the synthesis of heterocyclic compounds.

Aplicaciones Científicas De Investigación

Azidoalkenylation of Terminal Alkenes

The compound is used in the radical azidoalkylation of alkenes. This process was initially developed with α-iodoesters and α-iodoketones and was extended to other activated iodomethyl derivatives . By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved .

Synthesis of Heterocyclic Compounds

Molecular iodine has received considerable attention as an inexpensive, non-toxic, readily available reagent to effect iodocyclization and cyclodehydroiodination reactions of tethered heteroatom-containing alkenyl or alkynyl systems to afford heterocyclic compounds with many synthetic and biological applications .

Enantioselective 3-exo Iodo-cycloetherification

A novel chiral ion-pair organocatalyst composed of chiral phosphate and DABCO-derived quaternary ammonium was designed for highly enantioselective 3-exo iodo-cycloetherification of allyl alcohols . This process uses NIS as a halogen source .

Synthesis of Organic Alkyl Azides

Organic alkyl azides are highly versatile compounds for synthesis . They are unreactive towards a broad range of reaction conditions but, under dedicated conditions, they may become nitrene and aminyl radical precursors .

Synthesis of Homoallylic Azides

Facile conversion of azidosulfones to homoallylic azides using a Julia–Kocienski olefination reaction is reported . This makes the whole process equivalent to the azidoalkenylation of terminal alkenes .

Synthesis of γ-Azidosulfones

By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved . This is a significant application in the field of organic synthesis .

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s worth noting that iodomethyl compounds often act as alkylating agents, forming covalent bonds with biological macromolecules, which can lead to changes in their function .

Biochemical Pathways

Iodomethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through renal or hepatic pathways .

Result of Action

Iodomethyl compounds can potentially cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Propiedades

IUPAC Name |

3-(iodomethyl)-3-methoxyoxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWYQNDBDPNFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Iodomethyl)-3-methoxy-oxetane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)